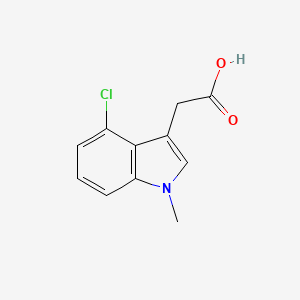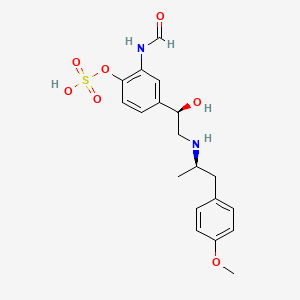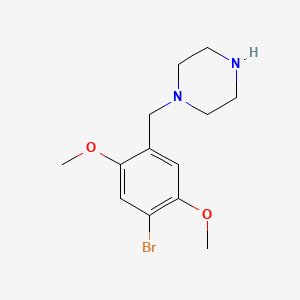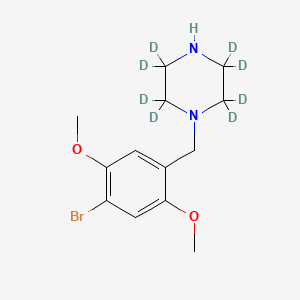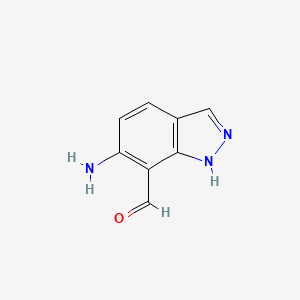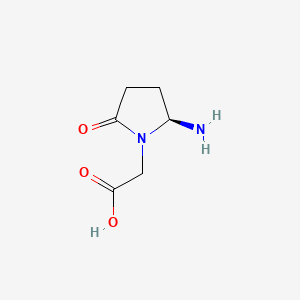
2-Methyl-3-octylmaleic Anhydride-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-octylmaleic anhydride-d3 is a deuterium-labeled compound with the molecular formula C13H17D3O3 and a molecular weight of 227.31 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
Métodos De Preparación
The synthesis of 2-Methyl-3-octylmaleic anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
2-Methyl-3-octylmaleic anhydride-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-3-octylmaleic anhydride-d3 has a wide range of scientific research applications, including:
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: Utilized in the development of diagnostic tools and imaging agents for various diseases.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-octylmaleic anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This enables researchers to study the detailed mechanisms of metabolic processes and the effects of various treatments.
Comparación Con Compuestos Similares
2-Methyl-3-octylmaleic anhydride-d3 can be compared with other similar compounds, such as:
2-Methyl-3-octylmaleic anhydride: The non-deuterated version of the compound, which lacks the isotopic labeling.
3-Octyl-4-methylmaleic anhydride: A structurally similar compound with different alkyl chain lengths.
2-Methyl-3-hexylmaleic anhydride: Another structurally similar compound with a shorter alkyl chain.
Propiedades
Número CAS |
1346605-00-2 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
227.318 |
Nombre IUPAC |
3-octyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-10(2)12(14)16-13(11)15/h3-9H2,1-2H3/i2D3 |
Clave InChI |
IJVQISVXVMUJOR-BMSJAHLVSA-N |
SMILES |
CCCCCCCCC1=C(C(=O)OC1=O)C |
Sinónimos |
3-(Methyl-d3)-4-octyl-2,5-furandione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


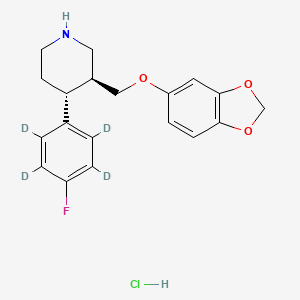

![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)
